molecular formula C13H14F2N4OS B194218 (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide CAS No. 368421-58-3

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

Cat. No. B194218
M. Wt: 312.34 g/mol
InChI Key: UWVOPVUWKIHGRF-ISVAXAHUSA-N
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Description

“(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide” is a chemical compound with the molecular formula C13H14F2N4OS. It has an average mass of 312.338 Da and a monoisotopic mass of 312.085632 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups: a phenyl group substituted with two fluorine atoms, a hydroxy group, a methyl group, a triazole ring, and a thioamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 536.4±60.0 °C at 760 mmHg, and a flash point of 278.2±32.9 °C . It also has several other properties such as a molar refractivity of 77.6±0.5 cm3, a polar surface area of 109 Å2, and a logP of 1.48 .

Scientific Research Applications

Antifungal Agent Development

  • Optically Active Antifungal Azoles : The compound has been explored as an antifungal agent, particularly in its role in the development of stereoisomeric antifungal azoles. Studies have found that specific stereoisomers of similar compounds exhibit potent antifungal activities. For instance, TAK-187, a related compound, was found to be a potent antifungal agent due to its inhibitory effect on sterol synthesis in Candida albicans, demonstrating the relevance of such compounds in antifungal research (Tasaka et al., 1997).

Synthesis and Activity Studies

  • Process Development for Antifungal Agents : Research on the synthesis of similar compounds, like voriconazole, has highlighted the importance of stereochemistry in the efficacy of antifungal agents. The relative stereochemistry in the synthesis of such compounds plays a crucial role in their antifungal activity, as evidenced by studies on the diastereocontrol of reactions involving organozinc derivatives (Butters et al., 2001).

Antifungal Efficacy and Stereoselectivity

  • Stereoselectivity in Antifungal Efficacy : The synthesis of stereoisomers of related compounds and their evaluation for antifungal activity has been a significant area of research. These studies help in understanding the relationship between stereochemistry and biological activity, as seen in the synthesis of various stereoisomers of triazole derivatives and their antifungal activity assessment (Tasaka et al., 1993).

Water-Soluble Prodrugs

  • Development of Water-Soluble Prodrugs : Research into the development of water-soluble prodrugs of similar compounds has been conducted to address solubility issues for injectable formulations. For example, TAK-457, a prodrug derived from a related compound, was selected for clinical trials due to its solubility, stability, and effective in vivo antifungal activities (Ichikawa et al., 2001).

Novel Antifungal Agents

  • Discovery of Novel Indazole-Linked Triazoles : The investigation into novel antifungal agents includes the development of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives. These compounds, such as the analog 12j, have shown significant antifungal activity against various fungal cultures, demonstrating the potential of such compounds in antifungal treatment (Park et al., 2007).

properties

IUPAC Name

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOPVUWKIHGRF-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127991
Record name (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

CAS RN

368421-58-3
Record name (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368421-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
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(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
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(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
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(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
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(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
Reactant of Route 6
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

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